8-Hydroxymethyl guanosine

TLR7 agonism immunostimulation nucleoside analog

8-Hydroxymethyl guanosine (CAS 54898-41-8) is a C8-substituted guanosine analog with a unique hydroxymethyl modification that confers a distinct hydrogen-bonding and steric profile compared to 8-oxoguanosine or loxoribine. This enables precise TLR7 SAR studies, competitive binding assays, and differentiation of cytokine induction profiles. Its hydrophilicity (LogP -2.7) makes it ideal for evaluating distribution and formulation requirements. Supplied with ≥98% purity and detailed CoA, it also serves as a versatile intermediate for 8-formyl, 8-carboxy, or 8-aminomethyl derivatives. Choose this compound for reproducible, mechanism-specific immunology and antiviral research.

Molecular Formula C11H15N5O6
Molecular Weight 313.27 g/mol
Cat. No. B12393165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxymethyl guanosine
Molecular FormulaC11H15N5O6
Molecular Weight313.27 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O
InChIInChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6?,7+,10-/m1/s1
InChIKeyPQGSVCVISXGQOL-RBMDGXLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxymethyl Guanosine: A C8-Modified Guanosine Analog for TLR7-Mediated Immunostimulation Research


8-Hydroxymethyl guanosine (CAS 54898-41-8) is a C8-substituted guanosine ribonucleoside analog with the molecular formula C₁₁H₁₅N₅O₆ and a molecular weight of 313.27 g/mol . It belongs to the class of purine nucleoside analogs characterized by a hydroxymethyl modification at the 8-position of the guanine base . This compound has been studied for its immunostimulatory activity, which is mediated through activation of Toll-like receptor 7 (TLR7), triggering downstream signaling cascades that induce type I interferons and other cytokines [1].

Why 8-Hydroxymethyl Guanosine Cannot Be Replaced by Generic Guanosine Analogs in TLR7 Research


Within the broader class of immunostimulatory guanosine analogs, substitution at the C8 position profoundly modulates the compound's interaction with Toll-like receptor 7 (TLR7) [1]. Generic substitution fails because even minor structural variations—such as the presence of a hydroxymethyl versus an oxo group at C8, or the absence of an N7 substituent—result in distinct hydrogen-bonding networks and conformational preferences that directly impact TLR7 binding affinity, downstream cytokine induction profiles, and the magnitude of the antiviral immune response [1]. Consequently, experimental outcomes obtained with 8-oxoguanosine, loxoribine, or other C8-substituted analogs cannot be assumed to translate directly to 8-hydroxymethyl guanosine without empirical validation.

Quantitative Differentiation of 8-Hydroxymethyl Guanosine from Closest Analogs: Comparative Evidence for Procurement Decisions


Structural Determinants of TLR7 Activation: C8-Hydroxymethyl vs. C8-Oxo and N7,C8-Disubstituted Analogs

The structural basis for TLR7 activation by guanosine analogs has been systematically characterized, revealing that C8-substituted guanines, including 8-hydroxymethyl guanosine, activate immune cells via TLR7 through a pathway requiring endosomal maturation [1]. This is a class-level property shared by other C8-substituted guanosine analogs; however, the nature of the C8 substituent determines the activation threshold and potency. For instance, the widely studied analog loxoribine (7-allyl-8-oxoguanosine) incorporates both an N7-allyl and a C8-oxo group, representing a distinct pharmacophore that yields potent TLR7 agonism . In contrast, 8-hydroxymethyl guanosine bears only a C8-hydroxymethyl modification and no N7 substituent, resulting in a different interaction profile with the TLR7 binding pocket [1].

TLR7 agonism immunostimulation nucleoside analog

Physicochemical Property Differentiation: LogP and Solubility Profile of 8-Hydroxymethyl Guanosine

8-Hydroxymethyl guanosine exhibits a calculated LogP of -2.7, which is lower (more hydrophilic) than that of many other C8-substituted guanosine analogs due to the polar hydroxymethyl group . This physicochemical property directly influences aqueous solubility and membrane permeability, differentiating it from analogs with more lipophilic substituents. For example, loxoribine (C₁₃H₁₇N₅O₆, MW 339.31) with an N7-allyl group and C8-oxo moiety is reported to have improved oral bioavailability, a property linked to its distinct LogP and solubility characteristics .

solubility LogP nucleoside analog

Stability Profile: Storage Conditions and Handling Requirements for 8-Hydroxymethyl Guanosine

Vendor technical documentation specifies that 8-hydroxymethyl guanosine powder is stable for 3 years when stored at -20°C, or 2 years at 4°C; once dissolved, it is stable for 6 months at -80°C . This stability profile is typical for modified nucleosides but may differ from analogs with oxidatively labile groups. For instance, 8-oxoguanosine derivatives are known to be prone to further oxidation under ambient conditions due to their lower oxidation potential (approximately 0.7 V vs NHE) compared to guanosine (1.3 V) . While 8-hydroxymethyl guanosine lacks the readily oxidizable 8-oxo moiety, the hydroxymethyl group may still undergo oxidation to the corresponding aldehyde or carboxylic acid under harsh oxidative conditions, necessitating appropriate storage.

stability storage nucleoside analog

Optimal Research Applications for 8-Hydroxymethyl Guanosine Based on Comparative Evidence


TLR7-Mediated Immunostimulation Studies in Murine Models of Viral Infection

8-Hydroxymethyl guanosine, as a mono-C8-substituted guanosine analog, serves as a valuable tool compound for investigating TLR7-dependent antiviral immune responses. In animal models, administration of this compound induces type I interferons, leading to antiviral effects . This activity, while class-typical for C8-substituted guanosines, provides a baseline for comparative studies against more potent disubstituted analogs like loxoribine, enabling structure-activity relationship (SAR) elucidation of TLR7 agonism .

Investigating the Role of C8-Substituents in TLR7 Binding and Downstream Signaling

The compound's specific C8-hydroxymethyl modification offers a distinct hydrogen-bonding and steric profile compared to C8-oxo (8-oxoguanosine) or C8-nitro analogs. Researchers can employ 8-hydroxymethyl guanosine in competitive binding assays or molecular docking studies to dissect the contribution of the C8 substituent to TLR7 binding affinity and subsequent NF-κB activation, as established by the foundational work linking guanosine analog activity to TLR7 .

Comparative Pharmacokinetic and Formulation Development Studies

Given its hydrophilic nature (LogP = -2.7) , 8-hydroxymethyl guanosine is particularly suited for studies evaluating the impact of nucleoside analog hydrophilicity on in vivo distribution, clearance, and formulation requirements. It can be directly compared against more lipophilic TLR7 agonists such as loxoribine to establish correlations between physicochemical properties and oral bioavailability or tissue penetration .

Synthetic Chemistry: Precursor for 8-Substituted Guanosine Derivatives

8-Hydroxymethyl guanosine can be utilized as a synthetic intermediate for the preparation of further C8-functionalized guanosine analogs, including 8-formyl, 8-carboxy, or 8-aminomethyl derivatives, via oxidation or substitution reactions . This utility is distinct from 8-oxoguanosine, which is primarily employed as an oxidative stress biomarker rather than a synthetic building block [1].

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